Ethyl aminooxyacetate hydrochloride
Overview
Description
Ethyl aminooxyacetate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of aminooxyacetic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl aminooxyacetate hydrochloride can be synthesized through the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is considered convenient for preparing functionally substituted esters of hydroxylamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of ethyl chloroacetate with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl aminooxyacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl aminooxyacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and metabolic pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Ethyl aminooxyacetate hydrochloride exerts its effects by inhibiting enzymes such as GABA transaminase. This inhibition leads to an increase in gamma-aminobutyric acid (GABA) levels in tissues . The compound forms oxime-type complexes by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, thereby inhibiting its activity . This mechanism is crucial for studying regional GABA turnover and has implications for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: A closely related compound that also inhibits GABA transaminase and has similar biochemical applications.
Hydroxylamine hydrochloride: Another related compound used in organic synthesis and enzyme inhibition studies.
Uniqueness
Ethyl aminooxyacetate hydrochloride is unique due to its ethyl ester group, which enhances its solubility and reactivity in organic synthesis compared to its analogs. This makes it a valuable reagent in various chemical and biochemical applications.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethoxy)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJWBUJZLIWNE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO[NH3+].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3919-73-1 | |
Record name | Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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